SAR125844 is a potent and selective inhibitor of the MET kinase enzyme []. It belongs to the class of small molecule kinase inhibitors and is considered a potential therapeutic agent for treating cancers where the HGF/MET pathway is activated, such as non-small cell lung cancer (NSCLC), liver cancer, and gastric cancer [].
The molecular structure of SAR125844 is characterized by the presence of the [, , ]triazolo[4,3-b]pyridazine core, substituted with a 4-fluorophenyl group at the 6-position of the triazole ring []. The pyridazine ring is further connected to a benzothiazole moiety through a sulfur atom. A urea group attached to the benzothiazole ring, with a morpholine ring at the end of the ethyl chain, completes the structure.
SAR125844 functions as a potent and selective inhibitor of the MET kinase []. By binding to the kinase domain of MET, it prevents the enzyme from phosphorylating downstream signaling molecules. This inhibition disrupts the HGF/MET signaling pathway, which plays a crucial role in tumor cell proliferation, survival, and metastasis [].
SAR125844, as a potent and selective MET kinase inhibitor, holds promise as a potential therapeutic agent for various cancers []. Its primary application lies in the treatment of cancers characterized by the activation of the HGF/MET pathway. This includes, but is not limited to, NSCLC, liver cancer, and gastric cancer [].
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4